米尼利德
描述
米尼利德是雷公藤内酯的亲水性前药,雷公藤内酯是一种二萜三环氧化合物,来源于中药雷公藤。雷公藤内酯以其强大的抗癌、抗炎和免疫抑制作用而闻名。 米尼利德的开发是为了克服雷公藤的局限性,如水溶性差和毒性,使其更适合临床应用 .
科学研究应用
化学:
- 米尼利德作为研究亲水性前药合成和修饰的模型化合物。
- 它用于研究开发新的合成路线,以提高疏水化合物的溶解度和生物利用度 .
生物学:
- 米尼利德用于研究凋亡和细胞周期调控机制的研究。
- 它用于探索雷公藤内酯对各种细胞通路和基因表达的影响 .
医学:
- 米尼利德在治疗各种癌症的临床前和临床研究中显示出令人鼓舞的结果,包括胰腺癌、胃肠道癌和血液系统恶性肿瘤。
- 它正在研究其抑制接受异基因造血干细胞移植患者的移植物抗宿主病 (GVHD) 的潜力 .
工业:
- 米尼利德正在探索其与传统化疗药物联用以提高疗效和降低毒性的潜力。
- 它还在研究其在药物递送系统和制剂开发中的应用 .
作用机制
生化分析
Biochemical Properties
Minnelide interacts with various enzymes, proteins, and other biomolecules. It has been found to down-regulate key transcription factors such as c-MYC . It also induces apoptosis in cancer cells through caspase-dependent apoptotic death and caspase-independent autophagic death .
Cellular Effects
Minnelide has significant effects on various types of cells and cellular processes. It has been shown to have anti-proliferative effects and induce apoptosis in non-small cell lung carcinoma (NSCLC) cell lines and NSCLC mouse models . It also significantly down-regulates the expression of pro-survival and anti-apoptotic genes (HSP70, BIRC5, BIRC4, BIRC2, UACA) and up-regulates pro-apoptotic APAF-1 gene .
Molecular Mechanism
Minnelide exerts its effects at the molecular level through various mechanisms. It inhibits the activity of the TFIIH general transcription factor complex and modulates the transcriptional landscape of both the stroma and cancer cell compartments . It also down-regulates key transcription factors such as c-MYC .
Temporal Effects in Laboratory Settings
Over time, Minnelide has shown to reduce tumor burden as evidenced by serial measurements of radiance (ROI) with IVIS . It also demonstrated leukemic clearance of both primary AML blasts and luciferase expressing THP-1 cells in mice .
Dosage Effects in Animal Models
The effects of Minnelide vary with different dosages in animal models. At doses below the maximum tolerated dose (MTD), Minnelide demonstrates leukemic clearance of both primary AML blasts and luciferase expressing THP-1 cells in mice .
Metabolic Pathways
Minnelide is involved in various metabolic pathways. It primarily undergoes metabolism in the liver, with partial metabolism occurring in the intestinal tract . It is mainly excreted from the body via bile and urine .
准备方法
合成路线和反应条件: 米尼利德由雷公藤内酯通过一系列化学反应合成,旨在增强其水溶性。合成涉及对雷公藤内酯结构的修饰,以引入亲水基团,从而提高其在水溶液中的溶解度。 合成中使用的具体反应条件和试剂是专有的,并且已优化以确保高产率和纯度 .
工业生产方法: 米尼利德的工业生产涉及使用优化的合成路线进行大规模合成。该工艺包括严格的质量控制措施,以确保最终产品的稳定性和安全性。 生产是在符合良好生产规范 (GMP) 的情况下进行的,以满足医药化合物的监管标准 .
化学反应分析
反应类型: 米尼利德经历各种化学反应,包括水解、氧化和还原。这些反应对其在生物系统中的活化和代谢至关重要。
常见试剂和条件:
主要形成的产物: 米尼利德水解形成的主要产物是雷公藤内酯。 这种活性化合物发挥了在各种临床前和临床研究中观察到的治疗作用 .
相似化合物的比较
与其他类似化合物相比,米尼利德因其水溶性和降低的毒性而独一无二。一些类似的化合物包括:
雷公藤内酯: 米尼利德的母体化合物,以其强大的抗癌和抗炎特性而闻名,但受水溶性差和高毒性所限
米尼利德的独特特性使其成为进一步研究和临床应用的宝贵化合物,与它的类似物和其他化疗药物相比,具有潜在的优势。
属性
IUPAC Name |
disodium;[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxymethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27O10P.2Na/c1-9(2)19-14(30-19)15-21(31-15)18(3)5-4-10-11(7-26-16(10)22)12(18)6-13-20(21,29-13)17(19)27-8-28-32(23,24)25;;/h9,12-15,17H,4-8H2,1-3H3,(H2,23,24,25);;/q;2*+1/p-2/t12-,13-,14-,15-,17+,18-,19-,20+,21+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBJMVNZRZUQEP-KIKMAQITSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCOP(=O)([O-])[O-])O7)COC6=O)C.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OCOP(=O)([O-])[O-])O7)COC6=O)C.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Na2O10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1254702-87-8 | |
Record name | Minnelide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254702878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Minnelide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17309 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MINNELIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CIV2UMO40 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。